molecular formula C20H16ClFO5 B2617864 (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 848741-62-8

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2617864
CAS No.: 848741-62-8
M. Wt: 390.79
InChI Key: HPLPLMVIXOONIX-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configuration benzylidene moiety substituted with 2-chloro and 6-fluoro groups.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFO5/c1-3-25-20(24)11(2)26-12-7-8-13-17(9-12)27-18(19(13)23)10-14-15(21)5-4-6-16(14)22/h4-11H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLPLMVIXOONIX-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with appropriate dihydrobenzofuran derivatives. The reaction conditions often include refluxing in an organic solvent such as ethanol, followed by purification steps to yield the desired product in significant purity and yield.

Structural Characteristics

The molecular formula of the compound is C20H16ClFO5C_{20}H_{16}ClFO_5 with a molecular weight of approximately 390.79 g/mol. Its structure features a benzylidene moiety and a dihydrobenzofuran core, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
SK-Hep-120Cell cycle arrest
NUGC-318Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Compounds structurally related to this compound have been shown to reduce inflammation in animal models by modulating pathways involved in cytokine release .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, including those with chlorinated phenyl groups. Results indicated that compounds with similar substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations below 20 µM, suggesting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Research indicates that (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits promising antimicrobial and anticancer properties. Compounds with similar structural features have demonstrated efficacy against various pathogens and cancer cell lines. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and bioavailability, potentially improving its biological effects.

Antimicrobial Properties

Studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial activity. For instance, compounds with benzofuran derivatives have been reported to inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with biological targets such as enzymes or receptors involved in cancer progression. Interaction studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

  • Molecular Docking : To predict binding affinities between the compound and target proteins.
  • Spectroscopic Methods : Such as NMR and IR spectroscopy to confirm structural integrity and interactions at a molecular level.

These studies provide insights into how modifications in structure can influence biological activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Reaction outcomes depend on pH and catalysts:

Reaction ConditionsReactantsProductsKey ObservationsReferences
1M HCl, reflux (6–8 hours)H₂O, HCl2-((2-(2-Chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acidComplete conversion; requires acid scavengers for stability
0.5M NaOH, ethanol, 50°CNaOH, ethanolSodium salt of the acid derivativeFaster kinetics in polar aprotic solvents

Nucleophilic Substitution Reactions

The electron-deficient benzofuran core and benzylidene group facilitate nucleophilic attacks:

NucleophileReaction SiteProductsConditionsReferences
Primary amines (e.g., methylamine)C-3 ketone of benzofuranSchiff base derivativesRoom temperature, anhydrous DMF
Thiols (e.g., benzyl mercaptan)Benzylidene double bondThioether adductsUV light or radical initiators

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsProductsRegioselectivity NotesReferences
Maleic anhydrideToluene, 110°C, 12 hoursBicyclic adduct with fused oxabicyclo[3.3.1] systemEndo preference due to steric effects
TetracyanoethyleneDichloromethane, −20°CElectron-deficient cycloadductQuantitative yield under cryogenic conditions

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Reaction TypeReagentsProductsKey OutcomesReferences
Ketone reductionNaBH₄, methanolSecondary alcohol derivativeRetention of Z-configuration
Benzylidene oxidationmCPBA, CH₂Cl₂Epoxide formation at benzylidene double bondStereospecific epoxidation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypePartnersProductsCatalystsReferences
Suzuki-MiyauraAryl boronic acidsBiaryl-modified derivativesPd(PPh₃)₄, K₂CO₃, DMF/H₂O
Heck reactionStyrene derivativesAlkenylated benzofuran analogsPd(OAc)₂, P(o-tol)₃, NEt₃

Stereochemical Considerations

The Z-configuration of the benzylidene group influences reaction outcomes:

  • Hydrolysis : No epimerization observed due to steric hindrance from the 2-chloro-6-fluorophenyl group.

  • Diels-Alder : Endo transition state favored by π-stacking between benzofuran and dienophile.

Key Functional Group Reactivity

Functional GroupReactivity ProfileReferences
Benzofuran coreSusceptible to electrophilic aromatic substitution (e.g., nitration)
Ester moietyHydrolysis, aminolysis, transesterification
Chloro-fluorobenzylideneEnhances electrophilicity; participates in cycloadditions

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmacologically active benzofuran derivatives. Further studies are needed to explore enantioselective modifications and industrial-scale optimization .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The target compound is compared to four structurally related molecules (Table 1), differing in substituents on the benzylidene ring, ester groups, or oxygen-linked side chains.

Table 1: Structural Comparison of Analogous Compounds

Compound Name Benzylidene Substituents Ester Group Oxygen Substituent Use/Notes Source
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-Cl, 6-F Ethyl Propanoate Intermediate (speculated) Target
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-F Methyl Propanoate Biochemical intermediate
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-Cl Ethyl Propanoate Unknown (PubChem entry)
(Z)-ethyl 2-((2-(5-methylfuran-2-yl)methylene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-methylfuran Ethyl Propanoate Commercial intermediate
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-F N/A 2-methylallyloxy Research chemical

Substituent Effects on Properties

Halogen Substitution
  • Target Compound (2-Cl, 6-F): The presence of both chlorine and fluorine introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity and stability against nucleophilic attack compared to mono-halogenated analogues. The steric bulk of the 2-chloro substituent may also influence binding interactions in biological systems .
  • 3-Fluoro Analogue (): A single fluorine atom at the 3-position reduces steric hindrance but may decrease electronic effects compared to the target compound. Methyl ester substitution (vs. ethyl) could lower lipophilicity, affecting membrane permeability .
Ester Group Variations
  • Ethyl esters (target compound, ) generally exhibit higher lipid solubility than methyl esters (), which may enhance bioavailability or environmental persistence. Methyl esters, however, are more prone to hydrolysis due to lower steric protection .
Oxygen-Linked Substituents
  • The 2-methylallyloxy group in introduces an unsaturated side chain, which could participate in conjugation reactions or act as a leaving group, differentiating its reactivity from propanoate esters .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : The synthesis typically involves:
  • Benzylidene formation : A Knoevenagel or aldol condensation between a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) and a 3-oxo-2,3-dihydrobenzofuran derivative. NaH in THF at 0°C is commonly used to deprotonate active methylene groups (as in benzofuran precursors) .
  • Etherification : Nucleophilic substitution of a hydroxyl group on the benzofuran core with ethyl 2-bromopropanoate. K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitates this step .
  • Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding or π-π interactions, confirmed via X-ray crystallography .

Q. How is the stereochemistry (Z-configuration) of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : The gold standard for determining absolute configuration. SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, confirming the Z-configuration .
  • Spectroscopic methods :
  • NOESY NMR : Cross-peaks between the benzylidene proton and benzofuran protons indicate spatial proximity in the Z-isomer.
  • CD spectroscopy : Chiral centers (if present) can be analyzed for optical activity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies functional groups (e.g., benzylidene CH, ester carbonyls). For example, δ 6.5–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethoxy group) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for ester and ketone groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₁H₁₇ClFO₅).

Q. What are potential research applications of this compound in academic settings?

  • Methodological Answer :
  • Agrochemical studies : Structural analogs (e.g., fenoxaprop-ethyl) act as herbicides by inhibiting acetyl-CoA carboxylase. SAR studies could explore chloro/fluoro substituent effects on target binding .
  • Enzyme inhibition : The benzofuran core may interact with oxidoreductases or hydrolases, tested via kinetic assays .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :
  • Dynamic effects in NMR : Conformational flexibility (e.g., rotamers) may cause splitting signals. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model energy barriers .
  • X-ray refinement : SHELXL’s TWIN/BASF commands correct for twinned crystals, ensuring accurate bond parameters .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (solvent, base, temperature) systematically. For example, replacing NaH with milder bases (e.g., K₂CO₃) may reduce side reactions .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., benzylidene formation vs. etherification).

Q. What computational methods predict the compound’s reactivity or spectroscopic properties?

  • Methodological Answer :
  • *DFT calculations (B3LYP/6-31G)**: Simulate NMR chemical shifts or IR vibrations. Compare with experimental data to validate models .
  • Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) using AutoDock Vina, guided by X-ray structural data .

Q. How can crystallization challenges (e.g., twinning) be addressed for X-ray analysis?

  • Methodological Answer :
  • Solvent screening : Use mixed solvents (e.g., THF/hexane) to improve crystal quality .
  • SHELXL refinement : Apply TWIN/BASF commands to deconvolute overlapping reflections in twinned crystals .

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